[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate
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Overview
Description
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is a derivative of D-xylose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the D-xylopyranose ring. It is commonly used in the synthesis of various glycosides and other carbohydrate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate typically involves the acetylation of D-xylopyranose. One common method is to react D-xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenating agents to form halogenated derivatives such as 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylopyranose.
Common Reagents and Conditions
Halogenation: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like
Properties
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHTUYICZOCMA-GZBOUJLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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